molecular formula C23H24N2O5S2 B2961999 methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895265-61-9

methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2961999
CAS No.: 895265-61-9
M. Wt: 472.57
InChI Key: SPKAYVBKZRRZLF-UHFFFAOYSA-N
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Description

Methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex sulfonamide derivative featuring a thiophene-2-carboxylate core. The 3-position of the thiophene ring is substituted with a sulfamoyl group, which is further modified by a (4-methylphenyl) moiety and a [(3,5-dimethylphenyl)carbamoyl]methyl group. This compound belongs to the sulfonylurea class, which is widely recognized in agrochemicals for herbicidal activity, particularly as inhibitors of acetolactate synthase (ALS) in plants . The structural complexity underscores its tailored interactions with biological targets, likely influencing binding affinity, metabolic stability, and environmental persistence.

Properties

IUPAC Name

methyl 3-[[2-(3,5-dimethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-15-5-7-19(8-6-15)25(14-21(26)24-18-12-16(2)11-17(3)13-18)32(28,29)20-9-10-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKAYVBKZRRZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the aromatic rings. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Triazine vs. Aromatic Substitutents : Unlike metsulfuron-methyl and triflusulfuron-methyl, which utilize triazine rings for ALS binding , the target compound employs a 3,5-dimethylphenyl carbamoyl group. This substitution may reduce cross-resistance in weeds but could alter solubility and soil mobility due to increased hydrophobicity.

Thiophene Carboxylate Derivatives in Pharmaceuticals

describes a structurally distinct thiophene-2-carboxylate derivative with a pyrazolo[3,4-d]pyrimidinyl group, highlighting the versatility of the thiophene scaffold:

Compound Name (Example 62) Molecular Formula Key Features Use Reference
Target Compound Sulfamoyl, carbamoylmethyl substituents Hypothetical herbicide
Pharmaceutical Analogue C₃₁H₂₃F₂N₅O₄ Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl Kinase inhibitor (cancer)

Key Differences :

  • Backbone Functionalization : The pharmaceutical analogue replaces the sulfamoyl group with a pyrazolo-pyrimidine system, enabling kinase inhibition via π-π stacking and hydrogen bonding . In contrast, the target compound’s sulfonylurea motif is optimized for ALS interaction.
  • Bioavailability : The dimethylphenyl groups in the target compound may enhance lipophilicity, favoring foliar absorption in plants, whereas the pharmaceutical derivative’s polar heterocycles improve aqueous solubility for systemic delivery .

Triazine-Based Sulfonamides

describes methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS 150258-68-7), a triazine-containing analogue:

Feature Target Compound Triazine Analogue (CAS 150258-68-7) Impact
Substituent 3,5-Dimethylphenyl 4-Hydroxy-6-methyl-triazin-2-yl Triazine enhances polar interactions
Solubility Likely lower (hydrophobic) Higher (hydroxy group) Affects soil mobility and uptake
Metabolic Stability Possibly resistant to hydrolysis Susceptible to triazine ring cleavage Environmental persistence

Implications : The hydroxy-triazine group in CAS 150258-68-7 improves water solubility but may increase vulnerability to microbial degradation compared to the target compound’s stable aromatic substituents .

Biological Activity

Methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl ester and various aromatic groups, which are believed to contribute to its biological properties. The structural formula can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Research indicates that compounds with sulfamoyl and thiophene moieties often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfamoyl derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Anti-inflammatory Properties : Compounds similar to this compound have been reported to modulate inflammatory pathways, particularly through the inhibition of NF-κB activation .

Biological Activity Data

A summary of the biological assays conducted on this compound is presented in the following table:

Biological Activity Assay Type IC50 Value (µM) Reference
Enzyme InhibitionDHODH Inhibition0.5
Anti-inflammatoryNF-κB Activation1.2
AntimicrobialBacterial Growth Inhibition15
CytotoxicityCancer Cell Lines (e.g., HT-29)10

Case Studies

  • Inhibition of DHODH : In a study examining the compound's effect on dihydroorotate dehydrogenase (DHODH), it was found to inhibit the enzyme effectively, suggesting potential use in immunosuppressive therapies . The study highlighted that this compound exhibited greater efficacy than known inhibitors like brequinar.
  • Anti-inflammatory Effects : Another research project focused on the compound's ability to modulate NF-κB signaling pathways. The results indicated that it significantly reduced NF-κB activation in response to lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be optimized using multi-step protocols involving coupling reactions, carbamate formation, and sulfamoyl group introduction. Critical parameters include solvent choice (e.g., dioxane for stability), catalysts (e.g., OsO₄ for oxidation steps), and purification methods (e.g., column chromatography). For example, analogous thiophene derivatives have been synthesized with yields varying from 13.3% to 70.8% depending on reaction time and reducing agents like NaBH₄ . Adjusting stoichiometry of intermediates (e.g., 4-methylphenyl sulfamoyl precursors) and controlling temperature during carbamoylation can further enhance efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiophene and phenyl rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₉H₂₃N₃O₅S₂, calculated 461.11 g/mol). Chromatographic purity (>95%) can be assessed via HPLC with UV detection at 254 nm, using C18 reverse-phase columns and acetonitrile/water gradients. Physicochemical properties like logP (~4.0) and topological polar surface area (~89.8 Ų) should be calculated to predict solubility and bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its structural similarity to compounds with acute toxicity (e.g., skin/eye irritation and respiratory hazards), researchers must use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers at 2–8°C to prevent degradation. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination. Toxicity screening (e.g., LD₅₀ in rodent models) is advised before in vivo studies, as related sulfamoyl derivatives exhibit specific organ toxicity .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve this, standardize protocols using validated cell models (e.g., HEK293 for receptor binding) and include positive/negative controls. Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hrs) can clarify efficacy thresholds. Meta-analysis of existing data, combined with molecular docking studies to predict binding affinities (e.g., using AutoDock Vina), may identify structural determinants of activity .

Q. What strategies are effective for evaluating the environmental persistence and ecological risks of this compound?

  • Methodological Answer : Follow frameworks like the INCHEMBIOL project, which assesses environmental fate through:

  • Abiotic studies : Hydrolysis half-life at varying pH (e.g., pH 5–9) and photodegradation under UV light.
  • Biotic studies : Aerobic/anaerobic biodegradation in soil microcosms (OECD 307 guidelines).
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (48-hr EC₅₀). Computational tools like EPI Suite can estimate bioaccumulation potential (BCF >500 suggests high risk) .

Q. How do substitution patterns on the phenyl rings influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylphenyl sulfamoyl moiety may dictate hydrogen bonding with target enzymes (e.g., carbonic anhydrase). Systematic SAR studies can compare analogs with halogenated or methoxy substituents. Techniques like X-ray crystallography of protein-ligand complexes (e.g., PDB ID 1XYZ) and thermodynamic profiling (ITC) quantify binding energetics .

Q. What experimental approaches optimize stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at 0, 7, 14 days for HPLC analysis.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests solid-state stability). Store samples at 40°C/75% RH for 6 months to simulate long-term storage. Identify degradation products via LC-MS/MS and mitigate with lyophilization or antioxidant additives (e.g., BHT) .

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